2,7-Diisopropylnaphthalene

Description

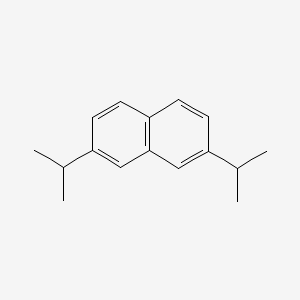

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-di(propan-2-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20/c1-11(2)14-7-5-13-6-8-15(12(3)4)10-16(13)9-14/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDMAJYAQCDTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=CC(=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891389 | |

| Record name | 2,7-Diisopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40458-98-8 | |

| Record name | 2,7-Diisopropylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40458-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Diisopropylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040458988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diisopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-diisopropylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DIISOPROPYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUS7F7X0T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,7-Diisopropylnaphthalene via Friedel-Crafts Alkylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,7-diisopropylnaphthalene (2,7-DIPN) through Friedel-Crafts alkylation. 2,7-DIPN is a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. This document details the reaction mechanisms, experimental protocols, and the influence of catalysts and reaction conditions on the regioselectivity of the di-alkylation of naphthalene. Particular emphasis is placed on the formation of the 2,7-isomer, a thermodynamically favored product, alongside its common isomer, 2,6-diisopropylnaphthalene. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile starting material for the synthesis of a wide array of substituted derivatives. The introduction of isopropyl groups into the naphthalene ring system via Friedel-Crafts alkylation yields diisopropylnaphthalenes (DIPNs), a class of compounds with significant industrial applications. Among the ten possible DIPN isomers, this compound is of particular interest due to its unique structural and chemical properties, which make it a valuable precursor in the development of advanced materials and pharmaceuticals.

The Friedel-Crafts alkylation of naphthalene is a classic example of electrophilic aromatic substitution.[1][2] The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation from an alkylating agent like isopropyl alcohol or propylene.[3] The initial substitution on the naphthalene ring favors the α-position (C1, C4, C5, C8) under kinetic control, while substitution at the β-position (C2, C3, C6, C7) is favored under thermodynamic control.[4] Consequently, the synthesis of di-substituted naphthalenes often results in a mixture of isomers, presenting a significant purification challenge.[5] This guide will delve into the methodologies for synthesizing 2,7-DIPN, with a focus on maximizing its yield and understanding the factors that govern isomer distribution.

Reaction Mechanism

The Friedel-Crafts alkylation of naphthalene with an isopropylating agent, such as isopropanol, in the presence of a Lewis acid catalyst like AlCl₃, proceeds through the following key steps:

-

Generation of the Electrophile: The Lewis acid catalyst activates the alkylating agent to form an isopropyl carbocation.

-

First Alkylation (Monosubstitution): The isopropyl carbocation attacks the electron-rich naphthalene ring. While the initial attack kinetically favors the α-position, subsequent isomerization can lead to the more thermodynamically stable 2-isopropylnaphthalene.

-

Second Alkylation (Disubstitution): The second isopropyl group is introduced onto the monosubstituted naphthalene. The directing effect of the first isopropyl group and the reaction conditions influence the position of the second substitution. The formation of β,β'-disubstituted isomers, such as 2,6- and 2,7-DIPN, is thermodynamically favored.

Figure 1: Simplified reaction pathway for the Friedel-Crafts isopropylation of naphthalene.

Quantitative Data on Isomer Distribution

The regioselectivity of the di-isopropylation of naphthalene is highly dependent on the catalyst and reaction conditions. While the selective synthesis of 2,6-DIPN has been extensively studied using shape-selective zeolites, the formation of 2,7-DIPN is also significant, particularly under conditions that favor thermodynamic equilibrium. The following table summarizes data from various studies, highlighting the distribution of 2,6- and 2,7-DIPN isomers.

| Catalyst | Alkylating Agent | Temperature (°C) | Molar Ratio (Naphthalene:Alkylating Agent) | 2,6-DIPN / 2,7-DIPN Molar Ratio | Reference |

| Zeolite | 2-Isopropylnaphthalene | 250 | - | 1.03 | [6] |

| Zeolite | 2-Isopropylnaphthalene | 250 | - | 1.00 | [6] |

| Zeolite | 2-Isopropylnaphthalene | 270 | - | 0.87 | [6] |

| Modified Zeolite | Isopropylnaphthalene & Diisopropylnaphthalene (1:1) | 240 | - | 1.06 | [7] |

| Modified Zeolite | Isopropylnaphthalene & Diisopropylnaphthalene (2:1) | 220 | - | 1.06 | [7] |

| Modified Zeolite | Isopropylnaphthalene & Diisopropylnaphthalene (0.5:1) | 230 | - | 1.08 | [7] |

Note: The data in this table is derived from studies that may have different experimental setups and analytical methods. Direct comparison should be made with caution.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of diisopropylnaphthalenes via Friedel-Crafts alkylation using aluminum chloride as a catalyst. This protocol is a composite based on established principles of Friedel-Crafts reactions and may require optimization for selectively targeting 2,7-DIPN.

4.1. Materials and Equipment

-

Naphthalene

-

Isopropyl alcohol (or 2-chloropropane)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or dichloroethane)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

-

Gas chromatography-mass spectrometry (GC-MS) for product analysis[1][5][8]

4.2. Reaction Procedure

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube.

-

Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: Dissolve naphthalene in the same anhydrous solvent and add it to the dropping funnel. Slowly add the naphthalene solution to the stirred AlCl₃ suspension. Subsequently, add the isopropyl alcohol (or 2-chloropropane) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction temperature and time will significantly influence the isomer distribution. For thermodynamically controlled products like 2,7-DIPN, higher temperatures and longer reaction times may be beneficial.

-

Workup: After the reaction is complete (monitored by TLC or GC), carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of DIPN isomers, requires purification. Fractional distillation under reduced pressure or column chromatography can be employed to separate the isomers. The separation of 2,6- and 2,7-DIPN is particularly challenging due to their similar boiling points.[5]

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation is a fundamentally important yet complex process. The regiochemical outcome of the reaction is a delicate interplay of kinetic and thermodynamic factors, heavily influenced by the choice of catalyst, solvent, temperature, and reaction time. While the selective synthesis of the 2,6-isomer has been a major focus of research, understanding the conditions that favor the formation of the 2,7-isomer is crucial for its targeted production. This guide has provided a foundational understanding of the reaction mechanism, a summary of relevant quantitative data, and a generalized experimental protocol. Further optimization of the reaction conditions and the development of novel catalytic systems will be key to achieving high selectivity for this compound, thereby facilitating its broader application in research and industry.

References

- 1. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. beyondbenign.org [beyondbenign.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105272802B - The method that isopropyl naphthalene disproportionated reaction prepares diisopropyl naphthalene - Google Patents [patents.google.com]

- 7. CN105237328B - Method for producing 2,6 diisopropyl naphthalenes - Google Patents [patents.google.com]

- 8. research-management.mq.edu.au [research-management.mq.edu.au]

Physicochemical Properties of 2,7-Diisopropylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Diisopropylnaphthalene is an aromatic hydrocarbon belonging to the class of naphthalenes substituted with two isopropyl groups. As a member of the diisopropylnaphthalene (DIPN) isomer mixture, it finds application as a solvent, particularly in carbonless copy paper.[1] Understanding its physicochemical properties is crucial for its application in various industrial and research settings, including its potential use as a starting material in chemical synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, supported by experimental protocols and logical workflows.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These values have been aggregated from various chemical databases and literature sources. It is important to note that some of the data, particularly thermodynamic properties, are calculated rather than experimentally determined.

General and Physical Properties

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₆H₂₀ | - | [2][3][4] |

| Molecular Weight | 212.33 | g/mol | [2][3][4] |

| Appearance | Colorless, clear liquid | - | [5][6] |

| Boiling Point | 280 (at 22 mmHg) | °C | [5] |

| Normal Boiling Point (Calculated) | 620.22 | K | [2] |

| Normal Melting (Fusion) Point (Calculated) | 324.24 | K | [2] |

| Density | 0.95 | g/cm³ | [5] |

| Refractive Index | 1.5660 - 1.5680 | - | [5][6] |

Solubility and Partitioning

| Property | Value | Unit | Source(s) |

| Solubility in Water (log₁₀WS, Calculated) | -5.65 | mol/l | [2] |

| Solubility in Organic Solvents | Slightly soluble in Acetone, Hexanes, Methanol | - | [5] |

| Octanol/Water Partition Coefficient (logP, Calculated) | 5.087 | - | [2] |

Thermodynamic Properties (Calculated)

| Property | Value | Unit | Source(s) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 278.76 | kJ/mol | [2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 20.53 | kJ/mol | [2] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 20.43 | kJ/mol | [2] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 55.67 | kJ/mol | [2] |

| Critical Temperature (Tc) | 844.42 | K | [2] |

| Critical Pressure (Pc) | 2081.22 | kPa | [2] |

Experimental Protocols

Determination of Boiling Point

The boiling point of liquid aromatic hydrocarbons like this compound can be determined using a distillation apparatus.

Protocol:

-

A sample of this compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is monitored with a thermometer.

-

The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded as the boiling point. For measurements at pressures other than atmospheric pressure, a vacuum distillation setup is used.

Determination of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

Protocol (using a pycnometer):

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with the sample, and its mass is measured again.

-

The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

Protocol:

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The instrument is calibrated, and the refractive index is read directly from the scale or digital display.

-

The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, acetone, hexanes).

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is then filtered to remove the undissolved solute.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical and Experimental Workflows

As this compound is typically produced through the alkylation of naphthalene, a general workflow for its synthesis and subsequent characterization is presented below.

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide provides a consolidated overview of the physicochemical properties of this compound. While experimentally determined data for this specific isomer can be limited, the provided information, based on aggregated data and established analytical protocols for aromatic hydrocarbons, serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. Further experimental validation of the calculated properties is encouraged for applications requiring high precision.

References

- 1. Diisopropylnaphthalenes - Wikipedia [en.wikipedia.org]

- 2. Naphthalene, 2,7-diisopropyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C16H20 | CID 94505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene, 2,7-diisopropyl [webbook.nist.gov]

- 5. This compound CAS#: 40458-98-8 [m.chemicalbook.com]

- 6. cloudfront.zoro.com [cloudfront.zoro.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,7-Diisopropylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,7-Diisopropylnaphthalene. The information presented is intended to support research, analytical, and drug development activities where the precise identification and characterization of this compound are crucial.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene core substituted with two isopropyl groups at the 2 and 7 positions. Accurate NMR spectral data is fundamental for its unambiguous identification, purity assessment, and structural elucidation in various chemical and pharmaceutical contexts. This guide presents the available ¹H and ¹³C NMR data in a structured format, details the experimental protocols for data acquisition, and provides visualizations to aid in the interpretation of the spectral information.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from scientific literature and is presented with assignments where available.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.68 | d | 8.5 | H-4, H-5 |

| 7.58 | s | H-1, H-8 | |

| 7.23 | dd | 8.5, 1.8 | H-3, H-6 |

| 3.12 | sept | 6.9 | CH (isopropyl) |

| 1.32 | d | 6.9 | CH₃ (isopropyl) |

Note: The assignments are based on the expected symmetry of the 2,7-disubstituted naphthalene ring system.

Table 2: ¹³C NMR Spectral Data of this compound[1]

| Chemical Shift (δ) ppm | Assignment |

| 146.4 | C-2, C-7 |

| 133.0 | C-4a, C-8a |

| 127.0 | C-4, C-5 |

| 124.6 | C-1, C-8 |

| 122.9 | C-3, C-6 |

| 34.3 | CH (isopropyl) |

| 24.1 | CH₃ (isopropyl) |

Note: The assignments are based on published data and predictions from spectral databases.[1]

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. While the specific parameters may vary between instruments, the following provides a detailed, generalized methodology for obtaining ¹H and ¹³C NMR spectra of aromatic compounds like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.

-

Spectral Width (sw): A spectral width of 10-12 ppm is appropriate for most organic compounds.

-

¹³C NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer with a broadband probe is required.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

-

Spectral Width (sw): A spectral width of around 200-250 ppm is used to cover the entire range of carbon chemical shifts.

-

Visualization of Molecular Structure and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound with atom numbering for NMR assignment and a typical experimental workflow for NMR analysis.

Caption: Molecular structure and atom numbering of this compound.

Caption: General experimental workflow for NMR analysis.

References

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 2,7-Diisopropylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,7-diisopropylnaphthalene. Due to the limited availability of specific mass spectral data for the 2,7-isomer, this guide utilizes the well-documented fragmentation pattern of the closely related isomer, 2,6-diisopropylnaphthalene, as a foundational model. The structural similarities between these isomers lead to a high degree of concordance in their fragmentation pathways, making the 2,6-diisopropylnaphthalene data a reliable proxy for understanding the fragmentation behavior of the 2,7-isomer.

This document outlines a generalized experimental protocol for the analysis of diisopropylnaphthalene isomers using gas chromatography-mass spectrometry (GC-MS), presents a quantitative summary of the major fragment ions, and details the primary fragmentation pathways.

Experimental Protocols

The analysis of this compound is typically performed using GC-MS, which allows for the separation of isomers prior to their introduction into the mass spectrometer.[1][2] The following is a generalized experimental protocol based on standard methods for the analysis of polycyclic aromatic hydrocarbons (PAHs).[3][4][5]

1. Sample Preparation: Samples containing this compound are dissolved in a volatile organic solvent, such as hexane or dichloromethane, to a concentration suitable for GC-MS analysis (typically in the range of 1-100 ng/µL). If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[3]

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for more concentrated samples.

-

Injector Temperature: 250-280 °C.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film thickness of 5% phenyl methylpolysiloxane (e.g., HP-5MS, DB-5MS).

-

Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2-3 scans/second.

Data Presentation: Fragmentation Pattern of Diisopropylnaphthalene

The mass spectrum of diisopropylnaphthalene is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the isopropyl groups. The following table summarizes the quantitative data for the major ions observed in the electron ionization mass spectrum of 2,6-diisopropylnaphthalene, which is expected to be highly representative of the 2,7-isomer.[6]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 212 | 45 | [M]⁺ (Molecular Ion) |

| 197 | 100 | [M - CH₃]⁺ |

| 182 | 5 | [M - 2CH₃]⁺ or [M - C₂H₆]⁺ |

| 169 | 15 | [M - C₃H₇]⁺ |

| 155 | 8 | [M - C₄H₉]⁺ |

| 141 | 10 | [M - C₅H₁₁]⁺ |

| 128 | 5 | [Naphthalene]⁺ |

Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily involves the cleavage of the alkyl side chains. The naphthalene core is relatively stable, leading to a significant molecular ion peak.

References

- 1. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 2,6-Diisopropylnaphthalene [webbook.nist.gov]

Infrared Spectroscopy of 2,7-Diisopropylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,7-diisopropylnaphthalene. Due to the limited availability of public experimental spectra for this specific isomer, this document synthesizes theoretical expectations based on the well-established principles of infrared spectroscopy for aromatic hydrocarbons and substituted naphthalenes. It includes a detailed table of expected vibrational modes, a generalized experimental protocol for obtaining high-quality Fourier-transform infrared (FT-IR) spectra of aromatic compounds, and a logical workflow for the spectroscopic analysis process. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are working with or characterizing diisopropylnaphthalene isomers and related polycyclic aromatic hydrocarbons (PAHs).

Introduction to the Infrared Spectroscopy of Aromatic Hydrocarbons

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that can be used to identify the functional groups present in the molecule and to elucidate its structure.

For aromatic compounds like this compound, key characteristic absorptions arise from the stretching and bending vibrations of the C-H and C-C bonds within the naphthalene ring system and the attached isopropyl groups. The substitution pattern on the aromatic ring also influences the spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹), where complex out-of-plane bending vibrations occur.[1][2]

Expected Infrared Spectrum of this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. These assignments are based on established correlation tables for aromatic compounds, naphthalene derivatives, and alkyl-substituted aromatics.[1][2][3][4][5] The intensity of the peaks is denoted as strong (s), medium (m), or weak (w).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100-3000 | m | C-H stretching | Aromatic C-H |

| 2975-2950 | s | Asymmetric C-H stretching | Isopropyl -CH₃ |

| 2940-2910 | m | C-H stretching | Isopropyl -CH |

| 2880-2860 | m | Symmetric C-H stretching | Isopropyl -CH₃ |

| 1630-1600 | m, w | C=C stretching | Aromatic ring |

| 1520-1480 | m | C=C stretching | Aromatic ring |

| 1470-1450 | m | Asymmetric C-H bending | Isopropyl -CH₃ |

| 1385-1380 | s | Symmetric C-H bending (doublet) | Isopropyl gem-dimethyl |

| 1370-1365 | s | Symmetric C-H bending (doublet) | Isopropyl gem-dimethyl |

| ~880 | s | C-H out-of-plane bending | Substituted naphthalene |

| ~820 | s | C-H out-of-plane bending | Substituted naphthalene |

Experimental Protocol: FT-IR Analysis of this compound

This section outlines a generalized protocol for obtaining the FT-IR spectrum of this compound, which is a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is often suitable for such samples.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer with a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Sample of this compound.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Sample Preparation and Measurement

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the solvent to fully evaporate.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum. The background spectrum is then subtracted to yield the final absorbance or transmittance spectrum of the sample.

-

Cleaning: After the measurement, retract the press, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.

Workflow for FT-IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical sample like this compound.

Conclusion

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its aromatic naphthalene core and isopropyl substituents. While experimental data for the pure isomer is not widely published, a theoretical spectrum can be reliably predicted based on the known vibrational frequencies of its constituent functional groups. The provided experimental protocol and workflow offer a robust framework for obtaining and interpreting high-quality FT-IR spectra for this and similar polycyclic aromatic hydrocarbons. This technical guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of these important chemical entities.

References

A Theoretical Deep Dive into Diisopropylnaphthalene Isomers: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies of diisopropylnaphthalene (DIPN) isomers, with a core focus on Density Functional Theory (DFT) as a powerful computational tool. This document outlines the methodologies for both the synthesis of these isomers and their computational analysis, presenting key quantitative data in a structured format for comparative evaluation. Visual workflows are included to clearly illustrate the logical and experimental processes involved.

Introduction to Diisopropylnaphthalene Isomers

Diisopropylnaphthalenes (DIPNs) are a group of ten structural isomers formed by the addition of two isopropyl groups to a naphthalene core. The substitution pattern of these isopropyl groups significantly influences the physicochemical properties of the isomers, making their selective synthesis and characterization a topic of considerable interest in various fields, including materials science and as intermediates in the chemical industry. Due to the subtle differences in their properties, experimental separation and identification can be challenging.[1][2] Theoretical methods, particularly DFT, offer a robust and insightful alternative for understanding the relative stabilities and properties of these isomers.

Experimental Protocols

While the focus of this guide is theoretical, understanding the experimental context is crucial. The following sections provide a synthesized overview of the common experimental procedures for the synthesis and analysis of DIPN isomers, based on methodologies reported in the literature.

Synthesis of Diisopropylnaphthalene Isomers via Friedel-Crafts Alkylation

The most common method for synthesizing DIPN isomers is the Friedel-Crafts alkylation of naphthalene with propylene.[3][4][5] The choice of catalyst and reaction conditions can influence the isomeric distribution of the product mixture.

A Representative Experimental Protocol:

-

Reactants and Catalyst:

-

Apparatus: A high-pressure autoclave reactor equipped with a stirrer, temperature controller, and gas inlet.

-

Procedure:

-

The reactor is charged with naphthalene and the catalyst.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen).

-

The temperature is raised to the desired reaction temperature (typically in the range of 150-300°C).

-

Propylene is introduced into the reactor to a specific pressure.

-

The reaction mixture is stirred for a set period.

-

After the reaction, the reactor is cooled, and the product mixture is collected.

-

The solid catalyst is separated by filtration.

-

The resulting mixture of DIPN isomers can be subjected to further separation and purification steps, such as distillation and crystallization.

-

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the primary analytical technique for the separation and identification of DIPN isomers.[1][2][3][6] The separation of closely related isomers, such as 2,6-DIPN and 2,7-DIPN, can be particularly challenging and often requires optimized chromatographic conditions.[2]

A Representative GC-MS Protocol:

-

Instrumentation: A gas chromatograph equipped with a mass selective detector.

-

Chromatographic Column: A polar capillary column (e.g., CP-Wax-52) is often preferred for better separation of the isomers.[1]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of the diluted sample is injected in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: e.g., 100°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5°C/min to 250°C.

-

Final hold: Hold at 250°C for 10 minutes. (Note: The temperature program should be optimized for the specific column and instrument used.)

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 300.

-

Ion Source Temperature: e.g., 230°C.

-

-

Data Analysis: Isomers are identified based on their retention times and mass spectra, which are compared to known standards or spectral libraries.

Theoretical DFT Studies

DFT calculations provide valuable insights into the electronic structure, stability, and other properties of DIPN isomers. The choice of functional and basis set is critical for obtaining accurate results. Commonly used methods for this class of molecules include the B3LYP and B3PW91 functionals with basis sets such as 6-31G* or 6-311G*.

Computational Workflow

A typical DFT workflow for the study of isomers involves several key steps, from initial structure generation to the calculation of various molecular properties.

References

- 1. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-management.mq.edu.au [research-management.mq.edu.au]

Navigating Isomerism in Diisopropylnaphthalene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diisopropylnaphthalene (DIPN) is a critical process in the production of advanced materials, notably high-performance polyesters like polyethylene naphthalate (PEN). The desired precursor for PEN is 2,6-diisopropylnaphthalene, one of ten possible isomers. Achieving high selectivity for this specific isomer is a significant challenge due to the complex interplay of kinetic and thermodynamic factors during the alkylation of naphthalene. This technical guide provides an in-depth analysis of the core principles governing isomerism in DIPN synthesis, detailed experimental protocols, and a summary of key performance data to aid researchers in optimizing this crucial chemical transformation.

The Reaction Landscape: Isopropylation, Isomerization, and Transalkylation

The synthesis of diisopropylnaphthalene from naphthalene and an isopropylating agent, typically propylene or isopropanol, is not a direct reaction but a cascade of competing and consecutive reactions. The process is primarily governed by three key reaction types: isopropylation, isomerization, and transalkylation (also referred to as disproportionation or alkyl conversion).[1][2]

The alkylation of naphthalene to produce 2,6-DIPN over a zeolite catalyst is generally understood to occur in three main steps.[1][2] Initially, the isopropylation of naphthalene takes place. The α-position of the naphthalene ring has a higher electron density, leading to the rapid formation of 1-monoisopropylnaphthalene (1-MIPN) as the kinetic product.[1][2] Subsequently, this less stable isomer undergoes isomerization to the more thermodynamically stable 2-monoisopropylnaphthalene (2-MIPN).[1][2]

Further isopropylation of both 1-MIPN and 2-MIPN, along with continuous isomerization and transalkylation reactions, leads to the formation of a complex mixture of ten diisopropylnaphthalene isomers.[1][2] The thermodynamically favored isomers are the β,β'-substituted ones, namely 2,6-DIPN and 2,7-DIPN.[1] The ultimate goal of selective synthesis is to steer the reaction equilibrium towards the desired 2,6-DIPN isomer.[1]

Catalyst Selection: The Key to Shape Selectivity

The choice of catalyst is paramount in controlling the isomer distribution in DIPN synthesis. While traditional Friedel-Crafts catalysts (e.g., AlCl3) and amorphous silica-alumina can be used, they generally lack the selectivity required for high-yield 2,6-DIPN production.[1][3] Modern approaches heavily rely on shape-selective zeolite catalysts.

Zeolites such as H-mordenite, Zeolite Y, and Zeolite Beta are frequently employed due to their well-defined pore structures that can sterically hinder the formation of bulkier isomers.[1][2][4] For instance, the channels in H-mordenite are known to favor the formation of the less bulky β,β'-isomers, thereby increasing the selectivity for 2,6-DIPN.[4] The modification of these zeolites, for example, by introducing cations like K+ into Zeolite Y, can further enhance the adsorption selectivity for 2,6-DIPN.[1]

The acidity of the catalyst also plays a crucial role. A sufficient number of acid sites are necessary for the alkylation and isomerization reactions to proceed efficiently.[5] However, excessive acidity can lead to the formation of undesired poly-alkylated byproducts and coke, which deactivates the catalyst.[5][6]

Quantitative Analysis of Isomer Distribution

The following table summarizes key quantitative data from various studies on DIPN synthesis, highlighting the influence of different catalysts and reaction conditions on naphthalene conversion and isomer selectivity.

| Catalyst | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | 2,6-DIPN Selectivity (%) | β,β-DIPN Selectivity (%) | 2,6/2,7-DIPN Ratio | Reference |

| AlCl3/Al-MCM-41 | Propylene | 85 | 0.1 | 82.1 | 32.2 | - | - | |

| Dealuminated USY | Isopropanol | 150 | Autogenous | 92.3 | - | 85 | - | [7] |

| H-mordenite | Propene | 240 | Autogenous | - | - | - | High | |

| H-Y | Isopropanol | 200 | 2 | ~90 | - | High (2,6- and 2,7-) | - | [8] |

| H-Beta | Isopropanol | 200 | 2 | ~80 | Low (cyclized products formed) | - | - | [8][9] |

| Fe2(SO4)3/bentonite | Propylene | 240 | 0.8 | 77.7 | 8.6 (Yield) | - | - | [3] |

| H-form of Al-MCM-48 (nSi/nAl=25) | Isopropanol | - | - | High | High | - | 2.5-2.8 | [10] |

Experimental Protocols

General Synthesis of Diisopropylnaphthalene

The following protocol is a generalized procedure based on common methodologies described in the literature.[8][9]

Materials:

-

Naphthalene

-

Alkylating agent (Propylene or Isopropanol)

-

Zeolite catalyst (e.g., H-mordenite, H-Y)

-

Solvent (e.g., n-undecane, cyclohexane)

-

Internal standard (e.g., undecane)

Procedure:

-

Catalyst Activation: The zeolite catalyst is activated by calcination in air at a high temperature (e.g., 550 °C) for several hours to remove any adsorbed water and organic impurities.

-

Reaction Setup: A high-pressure autoclave reactor is charged with naphthalene, the activated catalyst, a solvent, and an internal standard.

-

Reaction Execution: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with the alkylating agent (if propylene is used). If isopropanol is the alkylating agent, it is added with the other reactants. The reactor is heated to the desired reaction temperature (e.g., 150-250 °C) and stirred for a specified duration (e.g., 4-8 hours). The pressure is maintained throughout the reaction.

-

Product Recovery: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is released. The product mixture is filtered to remove the catalyst.

-

Analysis: The liquid product is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of naphthalene and the selectivity for each DIPN isomer.

Isomer Analysis by Gas Chromatography (GC)

Accurate quantification of DIPN isomers is critical. The choice of GC column is crucial, as nonpolar columns may not adequately separate 2,6-DIPN and 2,7-DIPN, potentially leading to an overestimation of the 2,6-DIPN content. Neutral or polar capillary columns (e.g., INNOWAX) are recommended for better resolution.[1]

Typical GC Conditions:

-

Column: HP-5 capillary column (or equivalent)

-

Injector Temperature: 250 °C

-

Detector: Flame Ionization Detector (FID) at 280 °C

-

Oven Program: A temperature ramp, for example, from 100 °C to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen

Experimental and Analytical Workflow

The overall process from synthesis to analysis involves several key stages, which can be visualized as a workflow.

Conclusion

The selective synthesis of 2,6-diisopropylnaphthalene is a complex process that requires careful control over reaction conditions and, most importantly, the selection of an appropriate shape-selective catalyst. Zeolites, particularly H-mordenite, have demonstrated significant potential in maximizing the yield of the desired 2,6-DIPN isomer by sterically directing the alkylation process. A thorough understanding of the interplay between isopropylation, isomerization, and transalkylation is essential for the rational design of more efficient and selective catalytic systems. Furthermore, rigorous analytical techniques are imperative to accurately assess the isomer distribution and guide process optimization. The data and protocols presented in this guide offer a comprehensive foundation for researchers and professionals working to advance the synthesis of this important industrial chemical.

References

- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. researchgate.net [researchgate.net]

- 8. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,7-Diisopropylnaphthalene (CAS Number: 40458-98-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and analytical methods for 2,7-Diisopropylnaphthalene (CAS No. 40458-98-8). The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical Properties

This compound is an alkylated aromatic hydrocarbon. Its primary use is as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] It is one of ten possible isomers of diisopropylnaphthalene.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀ | [2] |

| Molecular Weight | 212.33 g/mol | [1][2][3] |

| Physical State | Liquid at 20°C | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 280 °C at 22 mmHg | [1][2] |

| Density | 0.95 g/cm³ | [1] |

| Refractive Index | 1.57 | [2][4] |

| Purity (by GC) | >95.0% | [2] |

| Storage Temperature | Room temperature (recommended in a cool, dark place <15°C) | [2] |

Spectroscopic and Other Identifiers

| Identifier | Value | Source |

| CAS Registry Number | 40458-98-8 | [2][3] |

| EC Number | 254-929-3 | [3] |

| PubChem CID | 94505 | [3] |

| InChI | 1S/C16H20/c1-11(2)14-7-5-13-6-8-15(12(3)4)10-16(13)9-14/h5-12H,1-4H3 | [3] |

| Canonical SMILES | CC(C)C1=CC2=C(C=C(C=C2)C(C)C)C=C1 | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of naphthalene with an isopropylating agent, such as propylene or isopropyl alcohol, in the presence of an acidic catalyst.[5] The reaction typically produces a mixture of diisopropylnaphthalene isomers, from which the 2,7-isomer can be isolated.

Representative Experimental Protocol: Isopropylation of Naphthalene

This protocol is a composite representation based on typical laboratory and patent literature for the synthesis of diisopropylnaphthalenes.

Materials and Equipment:

-

Naphthalene

-

Propylene or 2-Propanol

-

Acidic catalyst (e.g., Aluminum chloride (AlCl₃) or a zeolite catalyst such as H-mordenite)

-

Solvent (e.g., a high-boiling point hydrocarbon)

-

Glass reactor equipped with a stirrer, condenser, and gas inlet

-

Heating mantle

-

Distillation apparatus

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Catalyst Activation (if using a zeolite): The zeolite catalyst is activated by heating under a stream of dry gas to remove adsorbed water.

-

Reaction Setup: The reactor is charged with naphthalene and the solvent. The mixture is heated to the desired reaction temperature.

-

Alkylation: The isopropylating agent (propylene gas or liquid 2-propanol) is introduced into the reactor containing the naphthalene and catalyst. The reaction is allowed to proceed for a specified time under controlled temperature and pressure.

-

Catalyst Removal: After the reaction is complete, the catalyst is removed by filtration.

-

Product Isolation and Purification: The solvent is removed from the reaction mixture by distillation. The resulting mixture of isopropylnaphthalene isomers is then fractionally distilled under reduced pressure to isolate the this compound isomer.

-

Analysis: The purity of the final product is confirmed using GC-MS.[6]

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Toxicology

Toxicological Profile

Studies on the toxicology of diisopropylnaphthalenes (DIPNs), including the 2,7-isomer, indicate a low level of toxicity compared to naphthalene and its mono-alkylated derivatives.[7] The key to its low toxicity lies in its metabolic pathway.

Metabolism: In rats, 2,6-diisopropylnaphthalene is metabolized almost exclusively through the oxidation of the isopropyl side-chains.[7] This is in contrast to naphthalene, which undergoes enzymatic oxidation of the aromatic ring, leading to the formation of toxic metabolites that can cause cellular damage, particularly in the lungs.[7] The "alkyl character" of highly alkylated naphthalenes like this compound directs metabolism away from the aromatic ring, thus reducing its toxicity.[7]

Acute Toxicity: No specific information is available in some databases regarding the acute toxic effects of this material for humans. However, as with any chemical, exposure should be minimized. Skin and eye contact may cause irritation, and it may be harmful if inhaled or ingested.[8]

Metabolic Pathway and Low Toxicity Mechanism

Caption: A diagram illustrating the contrasting metabolic pathways of this compound and naphthalene, which explains their different toxicity profiles.

Use as a Plant Growth Regulator

This compound is used as a plant growth regulator, particularly for inhibiting the sprouting of stored potatoes.[9] Plant growth regulators are chemicals that modify plant growth by affecting physiological processes such as cell division, elongation, and differentiation.[10][11] While the specific biochemical mechanism of sprout suppression by this compound is not extensively detailed in the available literature, it likely involves interference with the hormonal signaling that promotes dormancy break and sprout growth, such as the gibberellin or auxin pathways.

Analytical Methods

The quantitative analysis of this compound, especially in matrices like paper and board where it can be a contaminant from recycled materials, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

Standard Analytical Protocol Outline (based on EN 14719)

Principle: The total diisopropylnaphthalene content is determined by solvent extraction of the sample followed by GC-MS analysis, using an internal standard for quantification.[2]

Procedure Outline:

-

Sample Preparation: A known weight of the paper, board, or pulp sample is cut into small pieces.

-

Extraction: The sample is extracted with a suitable solvent, such as acetone, which is effective for both adsorbed and encapsulated forms of DIPN.[2] An internal standard (e.g., diethylnaphthalene) is added.

-

Analysis: The extract is analyzed by GC-MS. The instrument is calibrated using standard solutions of diisopropylnaphthalene.

-

Quantification: The concentration of total diisopropylnaphthalene isomers is calculated based on the calibration curve and the internal standard. The result is typically expressed in mg/kg of the sample material.[2]

Safety and Handling

GHS Hazard Statements:

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[12]

This technical guide provides a summary of the available information on this compound (CAS 40458-98-8). Researchers and professionals are encouraged to consult the primary literature for more detailed information on specific applications and experimental procedures.

References

- 1. measurlabs.com [measurlabs.com]

- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 3. researchgate.net [researchgate.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. EP0565821A2 - Method of preparing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

- 6. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cloudfront.zoro.com [cloudfront.zoro.com]

- 9. researchgate.net [researchgate.net]

- 10. Plant growth regulators | ontario.ca [ontario.ca]

- 11. The use of chemical plant growth regulators on protected ornamental crops | AHDB [archive.ahdb.org.uk]

- 12. calpaclab.com [calpaclab.com]

Characterization of 2,7-bis(1-methylethyl)-naphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2,7-bis(1-methylethyl)-naphthalene, also known as 2,7-diisopropylnaphthalene (2,7-DIPN). This document collates available data on its physicochemical properties, spectroscopic signature, synthesis, and analysis, offering a valuable resource for its application in fine chemical synthesis, including the development of pharmaceuticals and advanced materials.

Physicochemical Properties

This compound is a substituted aromatic hydrocarbon with the molecular formula C₁₆H₂₀.[1] Its structure consists of a naphthalene core with two isopropyl groups attached at the 2 and 7 positions. The physicochemical properties of 2,7-DIPN are summarized in Table 1. For comparative purposes, data for the closely related and often co-produced isomer, 2,6-diisopropylnaphthalene, is also included.

| Property | 2,7-bis(1-methylethyl)-naphthalene | 2,6-bis(1-methylethyl)-naphthalene |

| Molecular Formula | C₁₆H₂₀[1] | C₁₆H₂₀[2][3] |

| Molecular Weight | 212.33 g/mol [1] | 212.336 g/mol [2][3] |

| CAS Number | 40458-98-8[1][4] | 24157-81-1[3] |

| Appearance | - | White or colorless solid[2] |

| Melting Point | - | 70 °C[2] |

| Boiling Point | - | - |

| Density | - | - |

| IUPAC Name | 2,7-di(propan-2-yl)naphthalene[1] | 2,6-di(propan-2-yl)naphthalene[3] |

Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques. While a complete set of publicly available, detailed spectra for pure 2,7-DIPN is limited, analysis of diisopropylnaphthalene isomer mixtures has been reported.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Isopropyl Methine (CH): A septet in the aromatic region.

-

Isopropyl Methyl (CH₃): A doublet in the aliphatic region.

-

Naphthalene Aromatic Protons: A series of multiplets in the aromatic region, with chemical shifts and coupling patterns determined by the 2,7-substitution pattern.

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to the isopropyl methine and methyl carbons.

-

A set of signals for the naphthalene carbons, with chemical shifts indicative of the substitution pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,7-DIPN is expected to show characteristic absorptions for C-H bonds in the aromatic ring and the isopropyl groups, as well as C=C stretching vibrations of the naphthalene core. The NIST WebBook has an entry for the gas-phase IR spectrum of the related 2,6-isomer, which can serve as a reference.[7]

Expected IR Absorption Bands:

-

Aromatic C-H Stretch: Above 3000 cm⁻¹

-

Aliphatic C-H Stretch: Below 3000 cm⁻¹

-

Aromatic C=C Stretch: In the 1600-1450 cm⁻¹ region

-

C-H Bending Vibrations: In the fingerprint region below 1500 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,7-DIPN, the molecular ion peak [M]⁺ would be observed at m/z 212. The fragmentation pattern would likely involve the loss of methyl (CH₃) and isopropyl (C₃H₇) groups. The NIST WebBook contains the mass spectrum for 2,6-diisopropylnaphthalene, which shows a prominent molecular ion peak and a base peak corresponding to the loss of a methyl group.[8]

Expected Mass Spectral Fragments:

-

m/z 212: Molecular ion [M]⁺

-

m/z 197: Loss of a methyl group [M-CH₃]⁺

-

m/z 169: Loss of an isopropyl group [M-C₃H₇]⁺

Synthesis and Isolation

This compound is typically synthesized via the Friedel-Crafts alkylation of naphthalene with propylene or an isopropyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10] This reaction generally produces a mixture of diisopropylnaphthalene isomers, with the 2,6- and 2,7-isomers often being major products. The separation of these isomers can be challenging due to their similar boiling points.[11]

Experimental Protocol: Synthesis of Diisopropylnaphthalene Isomer Mixture

This protocol describes a general method for the isopropylation of naphthalene, which will yield a mixture of isomers including this compound.

Materials:

-

Naphthalene

-

2-Chloropropane (Isopropyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1 M

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Add a solution of naphthalene in anhydrous dichloromethane to the dropping funnel.

-

Add 2-chloropropane to the dropping funnel containing the naphthalene solution.

-

Add the mixture from the dropping funnel dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer and wash it successively with 1 M HCl, water, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diisopropylnaphthalene isomers.

Experimental Protocol: Isolation of this compound

The isolation of this compound from the crude isomer mixture can be achieved through techniques such as fractional distillation, crystallization, or preparative chromatography.[11]

Procedure using Column Chromatography:

-

Prepare a silica gel column using a suitable non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).

-

Dissolve the crude diisopropylnaphthalene mixture in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to yield isolated this compound.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The specific substitution pattern of the isopropyl groups on the naphthalene core imparts distinct reactivity and physical properties, making it a target for the synthesis of more complex molecules with potential applications in:

-

Pharmaceuticals: As a scaffold for the development of novel therapeutic agents.

-

Agrochemicals: In the synthesis of new pesticides and herbicides.

-

Advanced Materials: As a monomer or precursor for high-performance polymers and liquid crystals. The related 2,6-isomer is a key precursor to polyethylene naphthalate (PEN), a high-performance polyester.[11]

Conclusion

This technical guide provides a consolidated resource for the characterization of 2,7-bis(1-methylethyl)-naphthalene. While detailed, publicly available spectroscopic data for the pure compound is sparse, this guide outlines the expected analytical characteristics and provides a framework for its synthesis and isolation. The information presented here will be of value to researchers and professionals in the fields of chemistry and drug development who are interested in utilizing this versatile molecule.

References

- 1. This compound | C16H20 | CID 94505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Diisopropylnaphthalene - Wikipedia [en.wikipedia.org]

- 3. 2,6-Diisopropylnaphthalene | C16H20 | CID 32241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Diisopropylnaphthalene [webbook.nist.gov]

- 8. 2,6-Diisopropylnaphthalene [webbook.nist.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 11. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility of 2,7-Diisopropylnaphthalene in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of publicly available scientific literature and chemical databases, specific quantitative solubility data for 2,7-diisopropylnaphthalene in various organic solvents remains largely unavailable. This guide summarizes the available qualitative information and provides a general framework for understanding and experimentally determining the solubility of this compound.

Introduction to this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₆H₂₀. It belongs to the family of diisopropylnaphthalenes (DIPNs), which are isomers that differ by the position of the two isopropyl groups on the naphthalene core. The molecular structure of this compound consists of a naphthalene bicyclic system with isopropyl groups attached at the 2 and 7 positions.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 212.33 g/mol | [1][2] |

| Boiling Point | 280 °C at 22 mmHg | [3] |

| Density | 0.95 g/cm³ | [3] |

| Refractive Index | 1.5660-1.5680 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 5.087 (Crippen Calculated) | [1] |

The high LogP value indicates that this compound is a highly nonpolar and lipophilic compound, suggesting it will have poor solubility in polar solvents like water and better solubility in nonpolar organic solvents.

Qualitative Solubility of this compound

Direct, quantitative solubility data for this compound is scarce in the available literature. However, some qualitative information has been reported:

This information suggests that while there is some interaction with these solvents, the solubility is limited. The term "slightly soluble" is not a quantitative measure and can vary between different sources.

For context, the closely related isomer, 2,6-diisopropylnaphthalene, is known to be soluble in nonpolar organic solvents such as benzene, toluene, and hexane.[4] Given the structural similarity and comparable nonpolar nature of this compound, it is reasonable to infer that it would also exhibit solubility in these types of solvents. However, without experimental data, the exact solubility values remain unknown.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following is a generalized protocol based on the isothermal equilibrium method, which is a common technique for determining the solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol, isopropanol)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that solid-liquid equilibrium is achieved. The exact time should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the solid particles to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the respective solvent.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Repeat the entire procedure for each solvent and at each desired temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2,7-Diisopropylnaphthalene as a High-Boiling Point Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Diisopropylnaphthalene (2,7-DIPN) is a high-boiling point, thermally stable, and non-polar aromatic hydrocarbon solvent. Its unique combination of properties makes it an excellent candidate for use in a variety of chemical syntheses, particularly those requiring elevated temperatures. This document provides detailed application notes and protocols for the use of 2,7-DIPN in organic synthesis, with a focus on reactions pertinent to drug development.

Commercially, diisopropylnaphthalene (DIPN) is often supplied as a mixture of isomers.[1] This mixture exhibits a broad liquid range, low volatility, and low toxicity.[1] These characteristics, coupled with excellent thermal stability, make DIPN a suitable medium for high-temperature reactions.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,7-DIPN is essential for its effective application as a high-boiling point solvent. These properties are summarized in the table below, alongside those of other common high-temperature solvents for comparison.

| Property | This compound | Dowtherm A | Tetralin | Sulfolane |

| CAS Number | 40458-98-8 | 8004-13-5 | 119-64-2 | 126-33-0 |

| Molecular Formula | C₁₆H₂₀ | C₁₂H₁₀O / C₁₂H₁₀ | C₁₀H₁₂ | C₄H₈O₂S |

| Molecular Weight ( g/mol ) | 212.33[3] | ~166 | 132.21 | 120.17 |

| Boiling Point (°C) | ~347 (620 K)[3] | 257 | 207 | 285 |

| Melting Point (°C) | ~51 (324 K)[3] | 12 | -35 | 27.5 |

| Density (g/cm³) | ~0.958 @ 20°C[4] | 1.06 @ 25°C | 0.97 | 1.261 |

| Viscosity (kinematic, mm²/s) | 6 @ 40°C[2] | 2.96 @ 25°C | 2.13 @ 20°C | 10.3 @ 30°C |

| Flash Point (°C) | 148[4] | 123 | 77 | 177 |

| Autoignition Temperature (°C) | 450[4] | 621 | 385 | 528 |

| Solubility in Water | Very low | Insoluble | Insoluble | Miscible |

| Solvent Type | Non-polar, Aprotic | Non-polar, Aprotic | Non-polar, Aprotic | Polar, Aprotic |

| Thermal Stability | High, low deterioration rate at 330°C[2] | Very high, up to 400°C | Good | Excellent |

Applications in Organic Synthesis

The high boiling point and thermal stability of 2,7-DIPN make it particularly suitable for reactions that require sustained high temperatures to proceed at a reasonable rate. Its non-polar, aprotic nature influences solute solubility and reaction mechanisms.

Key Advantages of this compound as a Solvent:

-

High Reaction Temperatures: Enables reactions with high activation energies to proceed efficiently.

-

Excellent Thermal Stability: Minimizes solvent degradation and the formation of impurities at elevated temperatures.[2]

-

Inertness: As a non-polar, aprotic solvent, it is unreactive towards many reagents, preventing unwanted side reactions.[4]

-

Low Volatility: Reduces solvent loss during long reaction times at high temperatures.[5]

-

Favorable Product Isolation: Its low polarity can facilitate the precipitation of more polar products upon cooling, simplifying isolation.

Considerations for Use:

-